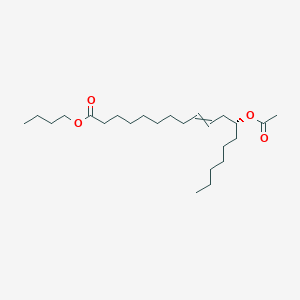

Butyl acetyl ricinoleate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/b16-13-/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEWFIPLBFJGWSR-AONZOJHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883328 | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140-04-5 | |

| Record name | Butyl acetyl ricinoleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl acetyl ricinoleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baryl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl O-acetylricinoleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.904 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL ACETYL RICINOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C4J38313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"synthesis and properties of butyl acetyl ricinoleate"

An In-depth Technical Guide to the Synthesis and Properties of Butyl Acetyl Ricinoleate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile oleochemical derived from renewable resources. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, physicochemical properties, and key applications of this bio-based compound, grounding all claims in authoritative references.

Introduction: The Significance of a Bio-Derived Ester

This compound (CAS No. 140-04-5) is an ester of ricinoleic acid, the primary fatty acid component of castor oil (from Ricinus communis seeds).[1] Its synthesis transforms the naturally occurring hydroxylated fatty acid into a more functional and commercially valuable molecule. As a bio-based plasticizer and biolubricant, it stands at the forefront of the global shift towards sustainable alternatives to petroleum-based products.[1][2][3] The unique molecular structure of this compound imparts a desirable combination of properties, including excellent plasticization efficiency, low-temperature flexibility, and a favorable toxicological profile, making it a high-performance additive in polymers, cosmetics, and specialty lubricants.[4][5]

Synthesis: A Two-Step Pathway from Ricinoleic Acid

The industrial synthesis of this compound is a robust two-step process. It begins with the esterification of ricinoleic acid with butanol, followed by the acetylation of the secondary hydroxyl group on the ricinoleate backbone. This dual modification is critical for its final properties, as the esterification reduces viscosity and the acetylation caps the reactive hydroxyl group, enhancing thermal stability and compatibility with non-polar polymers.

Step 1: Acid-Catalyzed Esterification of Ricinoleic Acid

The foundational step is the formation of the butyl ester through the reaction of ricinoleic acid with 1-butanol.[6] This is an equilibrium-limited reaction, necessitating the use of a catalyst and strategies to drive the reaction toward the product.

Causality Behind Experimental Choices:

-

Catalyst: Strong acid catalysts such as sulfated zirconia, p-toluenesulfonic acid, or even mineral acids like sulfuric acid are employed to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by butanol.[1][6] Solid acid catalysts like sulfated zirconia are often preferred in industrial settings as they are easily separable from the reaction mixture, reusable, and less corrosive.

-

Reactant Molar Ratio: An excess of butanol (e.g., a 1:2 molar ratio of ricinoleic acid to butanol) is used.[6][7][8] According to Le Chatelier's principle, this excess concentration of a reactant shifts the equilibrium towards the formation of the ester product.

-

Water Removal: The reaction produces water as a byproduct. Continuous removal of this water, often through azeotropic distillation using a Dean-Stark apparatus, is crucial to prevent the reverse hydrolysis reaction and drive the esterification to completion.[1]

-

Temperature: The reaction is typically conducted at the reflux temperature of the alcohol, around 110-117°C for 1-butanol, to ensure a sufficient reaction rate without thermal degradation of the fatty acid.[6]

Experimental Protocol: Synthesis of Butyl Ricinoleate

-

Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. The apparatus must be clean and dry.[6]

-

Charging Reactants: The flask is charged with ricinoleic acid and 1-butanol in a 1:2 molar ratio.

-

Catalyst Addition: An acid catalyst (e.g., 5 wt% sulfated zirconia relative to ricinoleic acid) is added to the mixture.[6]

-

Reaction: The mixture is heated to reflux (110-117°C) with vigorous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is typically continued for 4-6 hours or until the theoretical amount of water has been collected.[6]

-

Work-Up and Purification:

-

The mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.

-

The excess butanol and solvent are removed under reduced pressure using a rotary evaporator.[6]

-

The crude ester is washed sequentially with a sodium bicarbonate solution (to neutralize residual acid catalyst) and then with brine until neutral.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated on a rotary evaporator to yield purified butyl ricinoleate.[6]

-

Step 2: Acetylation of Butyl Ricinoleate

The second step involves the acetylation of the secondary hydroxyl group at the C-12 position of the butyl ricinoleate molecule.

Reaction: Butyl ricinoleate is reacted with acetic anhydride, which serves as the acetylating agent.[1] This reaction is typically catalyzed by a small amount of acid or base, or can be performed thermally. The reaction converts the polar hydroxyl group into a non-polar acetyl group, yielding the final product, this compound.

Product Characterization and Validation

To ensure the synthesis was successful, the final product is characterized using standard analytical techniques:

-

FTIR Spectroscopy: Confirms the formation of the ester by identifying the characteristic C=O ester stretch (around 1735-1750 cm⁻¹) and the disappearance of the broad O-H peak from the ricinoleic acid precursor.[6][7]

-

Acid Value Titration: This quality control step determines the amount of residual free carboxylic acid in the final product, ensuring high conversion and purity.[6]

Physicochemical Properties

The utility of this compound stems directly from its physical and chemical properties, which are summarized below.

| Property | Value | Source(s) |

| CAS Number | 140-04-5 | [2][9][10] |

| Molecular Formula | C₂₄H₄₄O₄ | [9][11][12] |

| Molecular Weight | 396.6 g/mol | [9][11][12] |

| Appearance | Clear, oily liquid | [3][13] |

| Density | ~0.931 g/cm³ (at 20°C) | [3][10][13] |

| Boiling Point | >200°C (at reduced pressure) | [3][10] |

| Pour Point | -32°C | [3][13] |

| Flash Point | ~202°C | [3] |

| Refractive Index | ~1.4555 (at 25°C) | [3][13] |

| Water Solubility | Insoluble (72.19 ng/L at 25°C) | [3][14] |

Structure-Property Relationships

The functionality of this compound is a direct consequence of its molecular architecture. The long C18 aliphatic chain provides lubricity and flexibility, while the ester groups enhance compatibility with polar polymers. Capping the hydroxyl group with an acetyl moiety reduces its polarity and prevents unwanted side reactions, thereby increasing its thermal stability and performance as a plasticizer.

Field-Proven Applications

As a Senior Application Scientist, the true measure of a compound is its performance in real-world applications. This compound excels in several key areas:

-

High-Performance Plasticizer: It is a highly effective primary plasticizer for polar polymers such as polyvinyl chloride (PVC), nitrocellulose, and ethyl cellulose.[4] Unlike some conventional plasticizers, it imparts excellent flexibility at low temperatures, has low volatility for better resistance to heat and aging, and provides a soft, bright finish to the end product.[4] Its bio-based origin makes it a preferred choice for creating more sustainable polymer formulations.[1]

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as a superior emollient and skin-conditioning agent.[3][5][14] Its key advantage is its non-greasy, silky feel and excellent spreadability.[5] This makes it ideal for use in creams, lotions, and color cosmetics where it enhances sensory experience and moisturization without leaving a heavy residue.[5]

-

Biolubricants and Specialty Fluids: The compound is recognized as a biolubricant with favorable environmental degradation characteristics.[2][3] Its lubricating properties, combined with its biocompatibility, make it a candidate for use in industrial lubricants and metalworking fluids.[5]

-

Regulated Applications: this compound is approved under FDA regulation 21 CFR 175.105 for use as a component in adhesives intended for indirect food contact, highlighting its favorable safety profile.[4][14] It also finds use in inks, synthetic leather, and as a flexibility modifier in rubber applications.[4]

Conclusion

This compound is a prime example of value-added chemistry that transforms a renewable feedstock into a high-performance, multifunctional ingredient. Its robust synthesis, well-characterized properties, and proven efficacy in a range of demanding applications underscore its importance. For researchers and developers, it represents a reliable, sustainable, and effective component for formulating next-generation polymers, cosmetics, and lubricants. The continued exploration of this and other oleochemical derivatives will be central to the development of a more sustainable chemical industry.

References

- Application Note: A Detailed Protocol for the Catalytic Esterification of Ricinoleic Acid with Butanol. Benchchem.

- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds. AIP Publishing.

- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds. Universitas Indonesia.

- Esterification of ricinoleic acid using different alcohols and...

- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds | Request PDF.

- BUTYL ACETYL RICINOLE

- Butyl acetyl ricinole

- BUTYL ACETYL RICINOLE

- ABR technical d

- butyl acetyl ricinole

- CAS 140-04-5 Butyl acetyl ricinole

- Butyl acetyl ricinole

- n-Butyl acetyl ricinole

- n-Butyl acetyl ricinole

- The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinole

- Buy Butyl ricinole

- BUTYL ACETYL RICINOLE

- Butyl acetyl ricinole

- This compound.

- Butyl acetyl ricinole

Sources

- 1. This compound | 140-04-5 | Benchchem [benchchem.com]

- 2. This compound | 140-04-5 [chemicalbook.com]

- 3. This compound CAS#: 140-04-5 [m.chemicalbook.com]

- 4. traquisa.com [traquisa.com]

- 5. The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinoleate - Nova Industries [novaind.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. scholar.ui.ac.id [scholar.ui.ac.id]

- 9. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 10. chembk.com [chembk.com]

- 11. GSRS [precision.fda.gov]

- 12. 3D-AAA14004 - butyl-acetyl-ricinoleate | CymitQuimica [cymitquimica.com]

- 13. n-Butyl acetyl ricinoleate – scipoly.com [scipoly.com]

- 14. This compound, 140-04-5 [thegoodscentscompany.com]

Introduction: A Bio-Based Ester of Significant Industrial Value

An In-depth Technical Guide to the Physicochemical Characteristics of Butyl Acetyl Ricinoleate

This guide provides a comprehensive technical overview of this compound (BAR), a versatile oleochemical derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties. Instead, it delves into the causality behind its characteristics, offering insights into its synthesis, analytical validation, and functional performance in various applications. We will explore the molecule from its bio-based origins to its detailed characterization, providing a robust framework for its evaluation and use.

This compound (CAS No. 140-04-5) is the butyl ester of acetyl ricinoleic acid.[1] Structurally, it is a C24 fatty acid ester, notable for the acetoxy group along its aliphatic chain.[2][3] This feature is a direct result of its synthesis from ricinoleic acid, the primary constituent of castor oil, making BAR a valuable bio-based chemical.[4] Its unique combination of properties—excellent plasticization, low volatility, and high lubricity—has established its importance in industries ranging from polymer additives to cosmetics and pharmaceuticals.[1][5] This guide will elucidate the key physicochemical attributes that underpin this versatility.

Synthesis and Purification: From Castor Oil to a Refined Excipient

The industrial production of this compound is a multi-step process that begins with a renewable feedstock, castor oil. The causality of the synthesis pathway is critical to understanding the final product's purity profile.

The process is typically a two-stage reaction:

-

Esterification: Ricinoleic acid, obtained through the hydrolysis of castor oil, is reacted with n-butanol.[6] This reaction is an acid-catalyzed esterification that forms Butyl Ricinoleate. The primary hydroxyl group of butanol attacks the carboxylic acid moiety of ricinoleic acid, eliminating water.

-

Acetylation: The secondary hydroxyl group located at the 12th carbon of the Butyl Ricinoleate backbone is then acetylated. This is commonly achieved using acetic anhydride or acetyl chloride, which converts the hydroxyl group into an acetate ester. This step is crucial as it "caps" the polar hydroxyl group, significantly altering the molecule's polarity, solubility, and thermal stability.

Post-synthesis, purification is essential to remove unreacted starting materials, catalysts, and by-products. This is typically accomplished via vacuum distillation, which separates the high-boiling BAR from more volatile impurities.

Caption: Synthesis workflow for this compound.

Core Physicochemical Properties

The functional performance of this compound is dictated by its physical and chemical properties. The following table summarizes key quantitative data, which provides a foundation for formulation development and material selection.

| Property | Value | Significance & Field Insights | Source(s) |

| CAS Number | 140-04-5 | Unique identifier for substance registration and tracking. | [2][5] |

| Molecular Formula | C₂₄H₄₄O₄ | Defines the elemental composition and molar mass. | [2][7] |

| Molecular Weight | 396.6 g/mol | Influences volatility, viscosity, and absorption characteristics. | [2][3][5] |

| Appearance | Clear, colorless to pale yellow, oily liquid | A primary quality control parameter; color can indicate purity. | [5][8] |

| Density | ~0.931 g/cm³ (at 20-25°C) | Essential for volume-to-mass conversions in manufacturing and formulation. | [7][9][10] |

| Refractive Index | ~1.455 - 1.461 (at 20°C) | A rapid and precise method for identity and purity checks. | [1][5][7] |

| Boiling Point | ~200-220°C (at 0.5-1 Torr) | High boiling point signifies low volatility, crucial for its use as a stable plasticizer in high-temperature processing. | [5][7] |

| Flash Point | ~219-255°C | Indicates high thermal stability and low flammability, a key safety parameter for handling and storage. | [1][5][11] |

| Pour Point | ~ -20 to -32°C | Defines the lowest temperature at which the liquid will flow. This excellent low-temperature fluidity is critical for its use as a plasticizer in applications requiring flexibility in cold environments. | [5][7][10] |

| Viscosity | ~20 - 30 cP (at 25°C) | Its low viscosity contributes to good processing characteristics and wetting properties in polymer and cosmetic formulations. | [5] |

| Water Solubility | Insoluble (est. ~7.2 x 10⁻⁵ mg/L) | As a non-polar lipid, its insolubility in water makes it an effective emollient and moisture barrier in topical formulations. | [5][7][11] |

| Acid Value | ≤ 6 mg KOH/g | Measures residual free fatty acids. A low value is indicative of a complete esterification reaction and high purity. | [5] |

| Hydroxyl Value | < 10 | Measures residual unacetylated hydroxyl groups. A low value confirms the efficiency of the acetylation step, which is critical for performance as a non-polar plasticizer. | [5] |

| Iodine Value | 60 - 70 | Indicates the degree of unsaturation (one double bond per molecule). This site can be a point of oxidation, but BAR is noted to be relatively stable against oxidation. | [5] |

Analytical Characterization: A Framework for Quality Control

Confirming the identity, purity, and structure of this compound requires a multi-technique analytical approach. This serves as a self-validating system to ensure material quality.

Caption: A typical analytical workflow for BAR characterization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a rapid and powerful technique for confirming the presence of key functional groups and verifying that the synthesis reactions have proceeded to completion.

-

Causality: The acetylation of the hydroxyl group is confirmed by the disappearance of the broad O-H stretching band (typically ~3400 cm⁻¹) present in the butyl ricinoleate intermediate and the appearance of a strong C=O stretching band for the new acetate group.

-

Expected Characteristic Absorptions:

-

~2850-2960 cm⁻¹: Strong C-H stretching from the long aliphatic chain.

-

~1740 cm⁻¹: Two overlapping, strong C=O stretching bands from the butyl ester and the acetyl ester groups. This is the most prominent peak.

-

~1240 cm⁻¹: Strong C-O stretching from the acetate group.

-

~1170 cm⁻¹: C-O stretching from the butyl ester group.

-

Absence of broad peak at ~3400 cm⁻¹: Confirms complete acetylation.

-

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Place one drop of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for transmission analysis, press a thin film of the liquid between two potassium bromide (KBr) salt plates.

-

Background Collection: Collect a background spectrum of the empty ATR crystal or clean KBr plates. This is crucial to subtract atmospheric CO₂ and H₂O signals.

-

Sample Analysis: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

-

Data Processing: Perform ATR correction (if applicable) and baseline correction on the resulting spectrum.

-

Interpretation: Identify the key functional group peaks and compare them against a reference spectrum or expected frequencies to confirm identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR (¹H and ¹³C) provides definitive structural elucidation, confirming the precise arrangement of atoms in the molecule. It serves as a primary tool for identity confirmation.

-

Key ¹H NMR Signals:

-

~2.0 ppm: A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O). This is a key diagnostic peak.

-

~4.0 ppm: A triplet corresponding to the two protons on the carbon adjacent to the butyl ester oxygen (-O-CH₂-).

-

~4.9 ppm: A multiplet for the single proton on the carbon bearing the acetoxy group (-CH(OAc)-).

-

~5.4 ppm: Multiplets for the two vinyl protons of the C=C double bond.

-

~0.9 ppm: A triplet for the terminal methyl group of the butyl chain.

-

Multiple signals between ~1.2-2.3 ppm: Complex overlapping signals from the many methylene (-CH₂-) groups in the long fatty acid and butyl chains.

-

-

Key ¹³C NMR Signals:

-

~170 ppm & ~173 ppm: Resonances for the two ester carbonyl carbons.

-

~125-135 ppm: Resonances for the two sp² carbons of the double bond.

-

~21 ppm: Resonance for the acetyl methyl carbon.

-

~64 ppm: Resonance for the -O-CH₂- carbon of the butyl group.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.

-

Data Acquisition: Acquire ¹H and ¹³C spectra. Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment is standard.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.

-

Analysis: Integrate the ¹H signals to determine proton ratios and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.

Thermal Analysis (TGA & DSC)

Thermal analysis techniques are critical for understanding the material's stability and behavior at elevated temperatures, which is directly relevant to its processing in polymers and storage stability in formulations.[12]

-

Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For BAR, a TGA scan would reveal its onset of decomposition. A high decomposition temperature indicates good thermal stability, a desirable trait for a plasticizer used in melt processing of polymers like PVC. The TGA experiment should precede DSC to set a safe upper temperature limit for analysis.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature program.[13] For a non-crystalline liquid like BAR, the DSC thermogram would primarily show a glass transition (Tg) at very low temperatures, reflecting the change from a rigid, glassy state to a more fluid state.[14][15] The absence of sharp melting or crystallization peaks would confirm its amorphous liquid nature at ambient and processing temperatures.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan (e.g., aluminum).

-

Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen at 50 mL/min) at a constant rate (e.g., 10°C/min) up to a temperature where full decomposition occurs (e.g., 500°C).

-

Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. For low-temperature analysis, cool the sample to below its expected Tg (e.g., -100°C). Then, heat at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (determined by TGA).

-

Data Analysis:

-

TGA: Determine the onset of decomposition temperature from the mass vs. temperature curve.

-

DSC: Determine the glass transition temperature (Tg) from the step change in the heat flow curve.

-

Applications and Regulatory Standing

The physicochemical profile of BAR makes it a highly effective and versatile additive.

-

Plasticizer: BAR is an excellent plasticizer for polymers like PVC, nitrocellulose, and ethyl cellulose.[5] Its low volatility ensures permanence during high-temperature processing and throughout the product's life. Its low pour point imparts very good flexibility at low temperatures.[5]

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as a non-polar emollient and skin-conditioning agent, providing a soft, non-greasy feel to lotions, creams, and lipsticks.[1][7][11]

-

Pharmaceutical Excipient: Its high purity, low toxicity profile, and ability to solubilize active pharmaceutical ingredients (APIs) make it a candidate for use in topical and transdermal drug delivery systems. The related compound, butyl ricinoleate, is noted for its potential to enhance drug efficacy as a carrier.[16]

-

Regulatory Information: this compound is listed under FDA regulation 21 CFR 175.105 for use as a component of adhesives in food packaging, highlighting its acceptance in applications with indirect food contact.[5][11]

Safety and Handling

This compound is generally considered to have a low toxicity profile. However, standard laboratory and industrial hygiene practices should always be observed.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Ensure adequate ventilation to minimize inhalation of any vapors, especially when heated.[17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[18]

-

Toxicity: While specific GHS classifications can vary, it is not typically classified as hazardous.[11] However, as with any chemical, direct contact with skin or eyes should be avoided. Repeated exposure may cause skin dryness.[17]

Conclusion

This compound is a high-performance, bio-based ester with a well-defined set of physicochemical characteristics. Its high thermal stability, excellent low-temperature flexibility, low volatility, and favorable safety profile are directly attributable to its unique molecular structure, derived from castor oil. A thorough analytical characterization using spectroscopic and thermal methods is essential to guarantee its quality and performance. These properties collectively make this compound a valuable and versatile component for researchers and developers in the pharmaceutical, cosmetic, and material science industries.

References

- Traquisa. (n.d.). ABR technical data sheet.

- The Good Scents Company. (n.d.). This compound, 140-04-5.

- ChemicalBook. (n.d.). This compound CAS#: 140-04-5.

- ChemicalBook. (n.d.). This compound | 140-04-5.

- SpectraBase. (n.d.). n-Butyl acetyl ricinoleate.

- ChemBK. (2024, April 10). This compound.

- AccuStandard. (n.d.). n-Butyl acetyl ricinoleate (Industrial Product).

- Scientific Polymer Products. (n.d.). n-Butyl acetyl ricinoleate.

- Alfa Chemistry. (n.d.). CAS 140-04-5 this compound.

- Thermo Fisher Scientific. (n.d.). Polymers, Polymer Additives and Plasticizers FT-IR Spectral Library.

- Acme Synthetic Chemicals. (n.d.). Ricinoleates.

- Sigma-Aldrich. (2025, April 28). Safety Data Sheet.

- Smolecule. (2023, August 15). Buy Butyl ricinoleate | 151-13-3.

- Guidechem. (n.d.). This compound 140-04-5.

- Fisher Scientific. (2025, December 19). Safety Data Sheet.

- precisionFDA. (n.d.). This compound.

- Parchem. (n.d.). This compound (Cas 140-04-5).

- Benchchem. (n.d.). Butyl Ricinoleate: A Comprehensive Technical Guide.

- ECHEMI. (n.d.). Butyl ricinoleate SDS, 151-13-3 Safety Data Sheets.

- CymitQuimica. (n.d.). This compound.

-

Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate. YouTube. Retrieved from [Link]

- Robertson Microlit. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing.

- NIOSH. (2025, November 15). ESTERS 1 1450.

- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.

- GSRS. (n.d.). This compound.

- Benchchem. (n.d.). This compound | 140-04-5.

- MedChemExpress. (n.d.). Butyl ricinoleate (Ricinolic acid butyl ester).

- ResearchGate. (n.d.). FT-IR spectra of ricinoleic acid.

- ResearchGate. (n.d.). NMR Spectra of Polymers and Polymer Additives.

- Vitiello, R., Tesser, R., Turco, R., Santacesaria, E., Compagnone, G., & Di Serio, M. (n.d.). A critical review on analytical methods and characterization of butyl and bromobutyl rubber. International Journal of Polymer Analysis and Characterization.

- DTIC. (n.d.). Thermal Analysis of Selected Commercial Thermoplastic Resins.

- NIST. (n.d.). 2-Propenoic acid, butyl ester. NIST Chemistry WebBook.

- MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.

- Journal of Pharmaceutical Research. (n.d.). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- ResearchGate. (n.d.). Thermo curves of different polymers. (a) TGA curve of poly(AN-co-BuA)....

- Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid.

- ResearchGate. (2025, August 7). A critical review on analytical methods and characterization of butyl and bromobutyl rubber.

- ChemicalBook. (n.d.). Butyl acetate(123-86-4) 13C NMR spectrum.

Sources

- 1. guidechem.com [guidechem.com]

- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. traquisa.com [traquisa.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound CAS#: 140-04-5 [m.chemicalbook.com]

- 8. Ricinoleates Manufacturer,Ricinoleates Supplier,Exporter [acmesynthetic.com]

- 9. This compound | 140-04-5 [chemicalbook.com]

- 10. n-Butyl acetyl ricinoleate – scipoly.com [scipoly.com]

- 11. This compound, 140-04-5 [thegoodscentscompany.com]

- 12. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]

- 13. tainstruments.com [tainstruments.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. Buy Butyl ricinoleate | 151-13-3 [smolecule.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

An In-depth Technical Guide to Butyl Acetyl Ricinoleate: Molecular Structure and Analysis

Foreword: A Molecule of Versatility

Butyl acetyl ricinoleate stands as a molecule of significant interest across various scientific disciplines, from polymer science to pharmaceutical development. Its unique structure, derived from the naturally occurring ricinoleic acid, imparts a desirable combination of properties, including plasticizing effects, lubricity, and biocompatibility. This guide provides a comprehensive technical overview of this compound, focusing on its molecular architecture and the analytical methodologies crucial for its characterization and quality control. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and analyze this versatile ester.

Part 1: Molecular Structure and Physicochemical Profile

This compound, with the CAS number 140-04-5, is the butyl ester of acetyl ricinoleic acid.[1] Its molecular structure is characterized by a long, 18-carbon aliphatic chain with a cis double bond between carbons 9 and 10, and an acetylated hydroxyl group at carbon 12. This unique arrangement of functional groups is the primary determinant of its physical and chemical properties.

Chemical Identity

-

IUPAC Name: Butyl (9Z,12R)-12-acetoxy-9-octadecenoate[2]

-

Molecular Formula: C₂₄H₄₄O₄[2]

-

Molecular Weight: 396.6 g/mol [2]

-

Synonyms: Butyl O-acetylricinoleate, Flexricin P-6[3]

The molecular structure can be visualized as follows:

Caption: Molecular structure of this compound.

Physicochemical Properties

The combination of a long alkyl chain and two ester groups gives this compound its characteristic properties as an oily liquid.

| Property | Value | Source |

| Appearance | Oily liquid | [4] |

| Boiling Point | 200 °C (at 101,325 Pa) | [1] |

| Density | 0.931 g/cm³ (at 20 °C) | [1] |

| Flash Point | 219.4 °C | |

| Water Solubility | 72.19 ng/L (at 25 °C) | [1] |

| Refractive Index | 1.4555 (at 25 °C) | [4] |

Part 2: Synthesis and Purification

The synthesis of this compound is typically a two-step process, starting from castor oil, which is rich in ricinoleic acid.

Synthesis Pathway

-

Esterification of Ricinoleic Acid: The precursor, butyl ricinoleate, is synthesized by the esterification of ricinoleic acid with n-butanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed drives the reaction towards completion.[5]

-

Acetylation of Butyl Ricinoleate: The hydroxyl group on the butyl ricinoleate is then acetylated using acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a catalyst, such as pyridine or a solid acid catalyst.

Caption: Synthetic pathway for this compound.

Purification Techniques

Post-synthesis, the crude product requires purification to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification process is often employed:

-

Neutralization: The crude product is washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic catalysts.

-

Washing: Subsequent washes with water remove residual salts and water-soluble impurities.

-

Vacuum Distillation: This is a crucial step to separate the high-boiling this compound from more volatile impurities.

Part 3: Spectroscopic and Chromatographic Analysis

A suite of analytical techniques is employed to confirm the structure and assess the purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum provides a proton map of the molecule. Key expected signals include:

-

Olefinic Protons (-CH=CH-): A multiplet in the range of 5.3-5.6 ppm.

-

Proton on the Acetylated Carbon (-CH(OAc)-): A multiplet around 4.8-5.0 ppm.

-

Methylene Protons of the Butyl Ester (-OCH₂-): A triplet at approximately 4.0-4.2 ppm.[6]

-

Methyl Protons of the Acetyl Group (-COCH₃): A sharp singlet around 2.0 ppm.[7]

-

Aliphatic Protons: A series of multiplets between 0.8 and 2.3 ppm, corresponding to the long fatty acid chain and the butyl group.[8]

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Expected chemical shifts include:

-

Ester Carbonyl Carbons (C=O): Resonances in the range of 170-175 ppm.[9]

-

Olefinic Carbons (-C=C-): Signals between 125-135 ppm.[10]

-

Carbon Bearing the Acetoxy Group (-C(OAc)-): A signal around 70-75 ppm.

-

Methylene Carbon of the Butyl Ester (-OCH₂-): A peak at approximately 64-66 ppm.

-

Methyl Carbon of the Acetyl Group (-COCH₃): A signal around 21 ppm.

-

Aliphatic Carbons: A series of peaks in the upfield region from 14-35 ppm.[10]

A database entry confirms the availability of a ¹³C NMR spectrum for n-butyl acetyl ricinoleate.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in this compound.

-

C=O Stretching (Ester): A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl groups.[12][13][14]

-

C-O Stretching (Ester): Two distinct bands in the region of 1240 cm⁻¹ and 1000-1100 cm⁻¹.[12][14]

-

C-H Stretching (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.

-

C=C Stretching (Olefinic): A weaker absorption around 1650 cm⁻¹.

A database entry indicates the availability of an FTIR spectrum for n-butyl acetyl ricinoleate.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and quantification.

The fragmentation of long-chain esters in mass spectrometry can be complex.[15] Key expected fragments for this compound would likely arise from:

-

Cleavage of the ester bonds.

-

Loss of the butyl group.

-

Loss of the acetyl group.

-

Cleavage along the aliphatic chain.

Chromatographic Techniques

Chromatography is essential for assessing the purity of this compound and for its quantification in various matrices.

GC is well-suited for the analysis of volatile and semi-volatile compounds like fatty acid esters. A typical GC analysis would involve:

-

Column: A non-polar or medium-polarity capillary column.

-

Injector: Split/splitless injector at a high temperature to ensure complete vaporization.

-

Oven Program: A temperature gradient to effectively separate the analyte from any impurities.

-

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

HPLC is a versatile technique for the analysis of less volatile lipids. A reversed-phase HPLC method would be appropriate for this compound.

-

Column: A C18 or C8 stationary phase.

-

Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.

-

Detector: A universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary, as this compound lacks a strong UV chromophore.

Part 4: Applications in Drug Development

This compound's properties make it a valuable excipient in pharmaceutical formulations.

Plasticizer in Film Coatings

One of the primary applications of this compound is as a plasticizer in pharmaceutical film coatings.[16][17] Plasticizers are added to polymer formulations to increase their flexibility and reduce brittleness.[17][18] The long, flexible aliphatic chain of this compound effectively intercalates between polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the polymer. This results in a more pliable and durable film coating for tablets and capsules.

Emollient and Solvent in Topical Formulations

In topical and transdermal drug delivery systems, this compound can function as an emollient, improving the feel and spreadability of creams and ointments.[16] Its lipophilic nature also makes it a good solvent for certain active pharmaceutical ingredients (APIs), potentially enhancing their solubility and skin penetration.

Part 5: Safety and Toxicology

While comprehensive toxicological data for this compound is not extensively published in readily accessible literature, it is generally considered to be of low toxicity. It is used in cosmetic formulations and has been approved for indirect food contact applications, such as in adhesives and rubber articles.[16][19] However, as with any chemical substance, appropriate safety precautions should be taken during handling. An industrial-grade product may have associated hazards that should be reviewed from the safety data sheet.[20]

Conclusion

This compound is a multifaceted molecule with a well-defined structure that gives rise to a range of useful properties. Its analysis relies on a combination of spectroscopic and chromatographic techniques, each providing a unique piece of the puzzle to confirm its identity and purity. As the pharmaceutical industry continues to seek innovative and effective excipients, the role of well-characterized, bio-derived molecules like this compound is likely to expand. This guide serves as a foundational resource for scientists and researchers working with this versatile compound, enabling a deeper understanding of its chemical nature and analytical characterization.

References

- Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139–152.

- NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.

- University of Calgary. IR Spectroscopy Tutorial: Esters.

- Yang, L., et al. (2010). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 51(1), 172-181.

- ResearchGate.

- ResearchGate.

- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.

- SpectraBase.

- University of Wisconsin-Pl

- Smolecule. (2023, August 15).

- Vrkoslav, V., et al. (2010). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 45(11), 1324-1335.

- ResearchG

- Perez-Jimenez, R., et al. (2018). A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditis elegans. Journal of Lipid Research, 59(4), 737-747.

- Jasperse, C.

- Traquisa.

- AccuStandard.

- ChemicalBook.

- The Good Scents Company.

- Bossgoo.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Spyros, A., & Dais, P. (2009). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 14(7), 2418-2442.

- Magritek. Characterizing fatty acids with advanced multinuclear NMR methods.

- YouTube. (2020, November 20).

- Alfa Chemistry.

- Benchchem.

- Scientific Polymer Products, Inc.

- Chemistry LibreTexts. (2021, December 15). 6.

- Sharma, P., et al. (2017). Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations. Current Research in Pharmaceutical Sciences, 7(1), 1-10.

- ResearchGate. (2020, July 16). PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW.

- CymitQuimica.

- precisionFDA.

- Api, A. M., et al. (2020). RIFM fragrance ingredient safety assessment, butyl butyrate, CAS Registry Number 109-21-7. Food and Chemical Toxicology, 141, 111358.

- NIST. 2-Propenoic acid, butyl ester.

- Scribd.

- Getty Museum. Learner.

- ChemicalBook.

- YouTube. (2024, June 16). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure.

- ResearchGate. (2025, August 6).

- ResearchGate.

Sources

- 1. This compound CAS#: 140-04-5 [m.chemicalbook.com]

- 2. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]

- 3. GSRS [precision.fda.gov]

- 4. n-Butyl acetyl ricinoleate – scipoly.com [scipoly.com]

- 5. Buy Butyl ricinoleate | 151-13-3 [smolecule.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. traquisa.com [traquisa.com]

- 17. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 18. researchgate.net [researchgate.net]

- 19. This compound, 140-04-5 [thegoodscentscompany.com]

- 20. accustandard.com [accustandard.com]

A Spectroscopic Guide to Butyl Acetyl Ricinoleate: In-Depth NMR and FTIR Analysis

Introduction: The Molecular Profile of a Versatile Excipient

Butyl acetyl ricinoleate is a multifunctional ester derived from castor oil, a renewable and biocompatible resource.[1][2] Its synthesis involves the esterification of the carboxyl group of ricinoleic acid with butanol and the acetylation of its hydroxyl group.[3][4] The resulting molecule, with the chemical formula C₂₄H₄₄O₄, possesses a unique combination of functional groups: a long aliphatic chain, a cis-double bond, a butyl ester, and an acetyl ester.[5][6] These structural features impart desirable physicochemical properties, such as high lubricity, good permanence, and emolliency, making it a valuable compound in cosmetics, polymer manufacturing, and increasingly, in pharmaceutical sciences as a potential plasticizer, solvent, or drug delivery vehicle.[3][4][7]

For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide the necessary tools for this rigorous characterization. This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, explaining the causal relationships between its molecular structure and its spectral features. It provides not only reference data but also the procedural logic for acquiring and interpreting these spectra, ensuring a self-validating system for its identification and quality control.

Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Core Principles of FTIR for Ester Analysis

FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending). The spectrometer measures the absorption of radiation at these frequencies, producing a spectrum that serves as a unique molecular "fingerprint." For this compound, FTIR is instrumental in confirming the successful esterification and acetylation of the parent ricinoleic acid by identifying the characteristic carbonyl (C=O) and C-O stretches of the two distinct ester groups and verifying the absence of the precursor's hydroxyl (-OH) group.

Interpreting the FTIR Spectrum of this compound

The key to interpreting the spectrum lies in assigning absorption bands (measured in wavenumbers, cm⁻¹) to specific functional groups. The acetylation of the hydroxyl group on the ricinoleic acid backbone is the most significant transformation to observe. This is confirmed by the disappearance of the broad O-H stretching band, typically seen in castor oil around 3400 cm⁻¹, and the appearance of strong carbonyl absorption from the newly formed acetate ester.[8][9]

The table below summarizes the expected characteristic absorption bands for this compound.

Table 1: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity | Rationale & Comments |

| ~2925 & ~2855 | C-H Symmetric & Asymmetric Stretch | Alkane (CH₂, CH₃) | Strong | Characteristic of the long aliphatic hydrocarbon chain.[10][11] |

| ~1740 | C=O Stretch | Ester (Butyl & Acetyl) | Strong, Sharp | This is the most prominent peak. The carbonyl stretches from the butyl ester and the acetyl ester are expected to be very close in frequency and will likely appear as a single, intense, sharp band. Saturated aliphatic esters typically absorb in the 1735-1750 cm⁻¹ range.[12][13] |

| ~1650 | C=C Stretch | Alkene | Weak to Medium | The double bond in the ricinoleate backbone gives rise to this absorption. Its intensity can be variable. |

| 1465 & 1375 | C-H Bend | Alkane (CH₂, CH₃) | Medium | Bending (scissoring and rocking) vibrations of the methylene and methyl groups. |

| ~1240 & ~1040 | C-O Stretch | Ester | Strong | Esters exhibit two distinct C-O stretches. The higher frequency band is associated with the C(=O)-O portion and the lower with the O-C portion. These two strong bands in the "fingerprint region" are highly characteristic of the ester functional groups.[12] |

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol describes a standard method for analyzing a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and reliable technique that requires minimal sample preparation.[14]

Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) must be clean.

-

Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO₂, H₂O) and any residues on the crystal, allowing the instrument's software to subtract it from the sample spectrum.

-

Sample Application: Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.

-

Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–650 cm⁻¹.[14]

-

Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Cleaning: After analysis, raise the press, and thoroughly clean the ATR crystal using a suitable solvent (e.g., hexane or isopropanol) and a soft, non-abrasive wipe.[14]

Visualization: FTIR Analysis Workflow

Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Principles of NMR for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound. It is based on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing information about the different types of protons and carbons in the molecule.[15] Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, revealing connectivity within the molecule.

¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides a precise map of all the proton environments in the molecule. By analyzing the chemical shift, integration (the area under the peak, proportional to the number of protons), and multiplicity (splitting pattern), a complete structural assignment can be made.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assignment (Proton) | Approx. δ (ppm) | Multiplicity | Integration | Rationale & Comments |

| Terminal -CH₃ (fatty acid chain) | ~0.88 | Triplet | 3H | Upfield signal typical of a terminal methyl group in a long alkyl chain.[15][16] |

| Terminal -CH₃ (butyl ester) | ~0.92 | Triplet | 3H | Slightly different environment from the other terminal methyl, but may overlap. |

| Methylene Chain -(CH₂)n- | ~1.2-1.4 | Multiplet | ~20H | Large, broad signal representing the many methylene groups in the main chain.[15][16] |

| β-Methylene to Butyl Ester Carbonyl | ~1.60 | Multiplet | 2H | Methylene group adjacent to the α-methylene of the ester.[15] |

| Allylic -CH₂- | ~2.00 | Multiplet | 4H | Protons on carbons adjacent to the C=C double bond. |

| Acetyl -COCH₃ | ~2.04 | Singlet | 3H | Sharp singlet characteristic of an acetate methyl group; no adjacent protons to couple with. |

| α-Methylene to Butyl Ester Carbonyl | ~2.28 | Triplet | 2H | Protons on the carbon alpha to the ester carbonyl are deshielded.[15] |

| Methoxy -OCH₂- (butyl ester) | ~4.05 | Triplet | 2H | Protons on the carbon attached to the ester oxygen are significantly deshielded. |

| Methine -CH(OAc)- | ~4.88 | Multiplet | 1H | The proton on the carbon bearing the acetyl group is shifted significantly downfield from its position in the parent alcohol (~3.6 ppm) due to the deshielding effect of the acetate carbonyl. |

| Olefinic -CH=CH- | ~5.3-5.5 | Multiplet | 2H | Deshielded protons of the carbon-carbon double bond.[15][17] |

¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyls, which are invisible in ¹H NMR.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assignment (Carbon) | Approx. δ (ppm) | Rationale & Comments |

| Terminal -CH₃ (fatty acid & butyl) | ~14 | Typical chemical shift for terminal methyl carbons. |

| Acetyl -COCH₃ | ~21 | The methyl carbon of the acetate group. |

| Methylene Chain -(CH₂)n- | ~22-35 | A cluster of peaks corresponding to the numerous sp³ hybridized carbons in the long chain. |

| -OCH₂- (butyl ester) | ~65 | The carbon attached to the ester oxygen is significantly downfield. |

| -CH(OAc)- | ~74 | The carbon bearing the acetyl group is deshielded by the electronegative oxygen. |

| Olefinic -CH=CH- | ~125-135 | sp² hybridized carbons of the double bond.[18] |

| Carbonyl -C=O (Acetyl) | ~170 | Carbonyl carbon of the acetate group. |

| Carbonyl -C=O (Butyl Ester) | ~173 | Carbonyl carbon of the butyl ester group.[18] |

Experimental Protocol: Acquiring NMR Spectra

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a pipette. CDCl₃ is a good choice as it dissolves most organic lipids and has a well-defined residual solvent peak (δ ~7.26 ppm for ¹H, ~77.16 ppm for ¹³C) that can be used for spectral calibration.

-

Standard (Optional but Recommended): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0 ppm.

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved and the solution is homogeneous.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which ensures sharp, well-resolved peaks.

-

Data Acquisition: Acquire the ¹H NMR spectrum first, as it is much faster. Following this, acquire the broadband proton-decoupled ¹³C NMR spectrum. Standard pulse programs are used for both experiments.

Visualization: Structure-Spectra Relationship

Caption: Correlation of key structural motifs to ¹H NMR chemical shift regions.

Conclusion

The synergistic use of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR serves as a rapid and effective tool for confirming the presence of the correct functional groups—namely, the two ester carbonyls—and the absence of hydroxyl precursors. NMR, in both ¹H and ¹³C modes, offers an unparalleled level of detail, allowing for the complete assignment of every proton and carbon in the molecular structure. For scientists in drug development and materials research, mastering the interpretation of these spectra is essential for ensuring material identity, purity, and consistency, thereby upholding the rigorous standards required for advanced applications.

References

-

Tsamtsakis, D., et al. (n.d.). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2020). IR Spectrum Interpretation of Castor Oil and Its Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Panhwar, T., et al. (n.d.). Physicochemical composition and FTIR characterization of castor seed oil. Grasas y Aceites. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. Retrieved from [Link]

-

YouTube. (2020). Saturated & unsaturated long chains fatty acids assignment using NMR. Retrieved from [Link]

-

Knothe, G., & Kenar, J. (2004). Determination of the fatty acid profile by 1H‐NMR spectroscopy. European Journal of Lipid Science and Technology. Retrieved from [Link]

-

LibreTexts. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application Note – Pulsar 002 Nuclear Magnetic Resonance (NMR) Spectroscopy applied to the analysis of Unsaturated Fat content. Retrieved from [Link]

-

ResearchGate. (n.d.). Castor Oil-Based Derivatives as a Raw Material for the Chemical Industry. Retrieved from [Link]

-

AOCS. (2019). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

-

SciELO. (n.d.). Castor oil (Ricinus communis): a review on the chemical composition and physicochemical properties. Retrieved from [Link]

-

ResearchGate. (n.d.). ASTM Specification for Quality Castor Oil. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of (R)- and (S)-ricinoleic acid derivatives. Retrieved from [Link]

-

Database of ATR-FT-IR spectra of various materials. (n.d.). Castor oil. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2016). Quantitative analyses of ricinoleic acid and ricinine in Ricinus communis extracts and its biopesticides. Retrieved from [Link]

-

ResearchGate. (n.d.). ASTM specification for quality castor oil[19]. Retrieved from [Link]

-

ACS Synthetic Biology. (2022). Heterologous Synthesis and Secretion of Ricinoleic Acid in Starmerella bombicola with Sophorolipid as an Intermediate. Retrieved from [Link]

-

Scientific Polymer Products. (n.d.). n-Butyl acetyl ricinoleate. Retrieved from [Link]

-

SpectraBase. (n.d.). n-Butyl acetyl ricinoleate. Retrieved from [Link]

-

Traquisa. (n.d.). ABR technical data sheet. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Bioactivity of (R)-Ricinoleic Acid Derivatives: A Review. Retrieved from [Link]

-

Springer. (n.d.). The use of castor oil and ricinoleic acid in lead chalcogenide nanocrystal synthesis. Retrieved from [Link]

-

ANSI Webstore. (n.d.). ASTM D960-02 - Standard Specification for Raw Castor Oil. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

Drugfuture. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. benchchem.com [benchchem.com]

- 4. Buy Butyl ricinoleate | 151-13-3 [smolecule.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound [drugfuture.com]

- 7. traquisa.com [traquisa.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. nuft.edu.ua [nuft.edu.ua]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. aocs.org [aocs.org]

- 17. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. magritek.com [magritek.com]

"thermal properties and stability of butyl acetyl ricinoleate"

An In-depth Technical Guide to the Thermal Properties and Stability of Butyl Acetyl Ricinoleate

Abstract

This compound (BAR), a bio-based ester derived from castor oil, is a compound of significant industrial interest, primarily serving as a versatile plasticizer, biolubricant, and cosmetic emollient.[1][2][3][4] Its performance and reliability in these applications are intrinsically linked to its behavior at elevated temperatures and its resistance to environmental degradation. This technical guide provides a comprehensive analysis of the thermal properties and stability of this compound. We will delve into its fundamental thermal transitions, decomposition profile under different atmospheres, and its susceptibility to oxidative and hydrolytic degradation. This document synthesizes current knowledge, explains the causality behind its physicochemical properties, and provides detailed, field-proven experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.

Introduction to this compound

As industries increasingly pivot towards sustainable and bio-based chemicals, derivatives of vegetable oils have become central to innovation.[4] this compound (CAS No. 140-04-5) is a prominent example, leveraging the unique chemical structure of ricinoleic acid—the primary fatty acid in castor oil—to deliver high-performance properties.[1][4] Its molecular structure, featuring a long C18 carbon chain, a central double bond, and acetylated hydroxyl group, imparts a unique combination of flexibility, lubricity, and compatibility with various polymers.[1][5]

Chemical Identity and Structure

This compound is the butyl ester of acetyl ricinoleic acid. The acetylation of the hydroxyl group on the ricinoleic acid backbone reduces its polarity and potential for hydrogen bonding, distinguishing its properties from its precursor, butyl ricinoleate.

Physicochemical Properties

The physical properties of BAR are summarized below. Its high boiling point and low pour point make it suitable for applications across a wide temperature range.[1]

| Property | Value | Source(s) |

| CAS Number | 140-04-5 | [1][2] |

| Molecular Formula | C24H44O4 | [2][6] |

| Molecular Weight | 396.6 g/mol | [1][2] |

| Appearance | Colorless to yellow oily liquid | [5] |

| Boiling Point | ~200 °C @ 101.3 kPa, 205 °C @ 2 mmHg | [2][6] |

| Pour Point | -32 °C | [2][7] |

| Flash Point | ~219 °C | [6][8] |

| Density | 0.931 g/cm³ @ 20 °C | [2][6] |

Key Applications in Research and Industry

BAR's primary function is as a monomeric plasticizer, particularly for polar polymers like PVC and nitrocellulose, where it imparts softness, flexibility, and brightness.[1] Its bio-based origin and favorable environmental degradation profile have also promoted its use as a biolubricant.[2][3] In the pharmaceutical and cosmetic sectors, it serves as a non-greasy emollient and skin-conditioning agent.[1][2]

Core Thermal Properties and Molecular Rationale

The thermal behavior of BAR is a direct consequence of its molecular architecture. The long, flexible butyl and ricinoleate chains contribute to a low pour point, while the high molecular weight and ester functionalities result in a high boiling point and low volatility.[1] This combination is highly desirable for plasticizers and lubricants, ensuring permanence and stability during high-temperature processing and use.

The ester groups introduce polarity, which governs its compatibility with polymers. The acetylation of the hydroxyl group is a critical modification; it blocks the reactive -OH site, which reduces its tendency to form strong hydrogen bonds, thereby improving its compatibility with less polar systems and enhancing its thermal stability compared to unmodified ricinoleates.

Thermal Stability and Decomposition

Understanding the limits of thermal stability is critical for defining processing parameters and predicting the service life of materials containing BAR. The principal techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]

Decomposition Profile: Inert vs. Oxidative Atmospheres

The surrounding atmosphere profoundly impacts the thermal degradation of BAR.

-

In an Inert Atmosphere (e.g., Nitrogen): Degradation proceeds through pyrolysis. The primary mechanism is the thermal scission of the ester bonds and carbon-carbon bonds in the alkyl chain. While specific data for BAR is scarce, studies on structurally similar esters from castor oil show a decomposition onset above 300°C in inert atmospheres, indicating robust intrinsic thermal stability.[9]

-

In an Oxidative Atmosphere (e.g., Air): The presence of oxygen significantly lowers the decomposition temperature.[9] Oxidation initiates at susceptible sites—primarily the allylic positions adjacent to the C=C double bond—leading to the formation of hydroperoxides. These unstable intermediates decompose to form a cascade of radicals, accelerating the degradation of the entire molecule. For a related biolubricant, the onset of decomposition dropped to 187°C in an oxidative environment.[9]

| Condition | Expected Onset of Decomposition (5% Mass Loss) | Primary Degradation Mechanism | Source(s) |

| Inert Atmosphere (N₂) | > 300 °C | Pyrolysis, Ester Scission | [9] |

| Oxidative Atmosphere (Air) | ~180 - 200 °C | Thermo-oxidation | [9] |

Oxidative and Hydrolytic Stability

Beyond pure thermal breakdown, the long-term stability of BAR is dictated by its resistance to chemical degradation, primarily oxidation and hydrolysis.

Oxidative Degradation

While some industry data sheets claim BAR does not oxidize over time, scientific evidence from related compounds suggests a more nuanced reality.[1] The carbon-carbon double bond in the ricinoleate backbone is a known site of vulnerability to oxidation.[10] Interestingly, research on methyl ricinoleates indicates that acetylation of the hydroxyl group can actually decrease oxidative stability compared to the non-acetylated parent molecule.[11] This counterintuitive finding suggests that while acetylation enhances thermal stability, it may render the molecule more susceptible to certain oxidative pathways.

Enhancing Oxidative Stability

To counteract oxidative degradation, the incorporation of antioxidants is a field-proven strategy.[10] Phenolic antioxidants, such as Propyl Gallate (PG), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA), are effective at scavenging the free radicals that propagate oxidation.[10] Studies on similar acylated ricinoleates have shown that the addition of antioxidants can enhance oxidative stability by a factor of 6 to 20.[12] Furthermore, co-formulating with stabilizers like epoxidized soybean oil can provide synergistic protection against both light and heat-induced degradation.[1]

Hydrolytic Stability

As an ester, BAR is susceptible to hydrolysis—the cleavage of the ester bond by water—to yield acetyl ricinoleic acid and butanol. This reaction is typically slow at neutral pH but is catalyzed by acids or bases. Predictive modeling suggests that BAR is relatively stable at neutral pH (estimated half-life of over 4 years at pH 7), but degradation accelerates significantly under alkaline conditions (estimated half-life of ~150 days at pH 8).[13] Therefore, for applications in aqueous or high-humidity environments, formulation pH is a critical parameter to control.

Standardized Methodologies for Thermal Analysis

To ensure reliable and reproducible data, standardized testing protocols are essential. The following sections detail the methodologies for characterizing the thermal properties and stability of this compound, grounded in established ASTM standards.[14]

Protocol: Thermogravimetric Analysis (TGA) for Decomposition Profiling

This protocol determines the thermal stability and decomposition characteristics of BAR by measuring its mass loss as a function of temperature.

-

Objective: To determine the onset temperature of decomposition and the degradation profile in both inert and oxidative atmospheres.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Reference Standard: ASTM D3850 - Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials by Thermogravimetric Method (adapted for liquid samples).[14]

-

Methodology:

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).

-

Instrument Setup (Inert):

-

Purge Gas: High-purity Nitrogen at a flow rate of 50-100 mL/min. Rationale: This creates an inert environment to measure the intrinsic thermal stability without oxidative influence.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.

-

-

-

Instrument Setup (Oxidative):

-

Purge Gas: Air or a certified blend of 20% O₂ / 80% N₂ at a flow rate of 50-100 mL/min. Rationale: This simulates a real-world aging environment and reveals susceptibility to thermo-oxidation.

-

Temperature Program: Same as the inert setup.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset temperature (T_onset), typically defined as the temperature at which 5% mass loss occurs.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (T_peak).

-

-

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Transitions

This protocol identifies key thermal transitions such as the glass transition (Tg), which is critical for understanding its behavior as a plasticizer.

-

Objective: To determine the glass transition temperature of BAR.

-